molecular formula C21H18N2O2S2 B4730605 2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-N-2-naphthylacetamide

2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-N-2-naphthylacetamide

Cat. No. B4730605
M. Wt: 394.5 g/mol
InChI Key: XYFQEVMAEVADJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-N-2-naphthylacetamide, also known as EBNAT, is a compound that has been extensively studied in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-N-2-naphthylacetamide is not fully understood, but it is believed to involve the formation of a complex with copper ions, which results in a change in the fluorescence properties of the compound. This change in fluorescence can be used to detect the presence of copper ions in biological samples.
Biochemical and Physiological Effects
This compound has been shown to have no significant toxic effects on cells and tissues, making it a safe compound for use in scientific research. However, its potential effects on biological systems are still being studied, and more research is needed to fully understand its biochemical and physiological effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-N-2-naphthylacetamide in lab experiments is its high selectivity for copper ions, which allows for the detection of these ions in complex biological samples. However, its limitations include its relatively low sensitivity and the need for specialized equipment to measure its fluorescence properties.

Future Directions

There are several future directions for the study of 2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-N-2-naphthylacetamide, including the development of new fluorescent probes for the detection of other metal ions, the optimization of its synthesis method to improve its properties, and the study of its potential applications in other fields of scientific research.
In conclusion, this compound is a compound that has been extensively studied for its potential applications in various fields of scientific research. Its high selectivity for copper ions makes it a promising candidate for the development of new diagnostic tools for diseases such as Alzheimer's and Parkinson's. However, more research is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential applications in other fields of scientific research.

Scientific Research Applications

2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-N-2-naphthylacetamide has been extensively studied for its potential applications in various fields of scientific research. One of the main areas of interest is its potential as a fluorescent probe for the detection of metal ions. This compound has been shown to selectively bind to copper ions, making it a promising candidate for the development of new diagnostic tools for diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N-naphthalen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O2S2/c1-2-25-17-9-10-18-19(12-17)27-21(23-18)26-13-20(24)22-16-8-7-14-5-3-4-6-15(14)11-16/h3-12H,2,13H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYFQEVMAEVADJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)SCC(=O)NC3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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